molecular formula C12H17N B14461846 (2S,3R)-2-tert-butyl-3-phenylaziridine

(2S,3R)-2-tert-butyl-3-phenylaziridine

Cat. No.: B14461846
M. Wt: 175.27 g/mol
InChI Key: MCHAKQTUAMASNS-GHMZBOCLSA-N
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Description

Significance of Aziridines as Strained Nitrogen Heterocycles in Organic Synthesis

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and two carbon atoms. wikipedia.org Their structure is analogous to that of epoxides and cyclopropanes, and like them, aziridines are characterized by significant ring strain due to their acute bond angles, which are approximately 60°. wikipedia.org This inherent strain is a powerful driving force for reactivity, making aziridines valuable and versatile intermediates in organic synthesis. rsc.orgillinois.edunih.gov

The high reactivity of the aziridine (B145994) ring allows for a variety of chemical transformations, most notably nucleophilic ring-opening reactions. wikipedia.orgmdpi.com The release of strain energy makes these reactions thermodynamically favorable. researchgate.net This reactivity allows aziridines to serve as precursors for a diverse array of more complex, nitrogen-containing molecules. mdpi.comresearchgate.net By reacting aziridines with different nucleophiles, chemists can stereoselectively introduce two vicinal functional groups, making them powerful building blocks for synthesizing amino alcohols, diamines, and unnatural amino acids. researchgate.netresearchgate.net

Furthermore, the reactivity of aziridines can be tuned based on the substituent attached to the nitrogen atom. Aziridines are often classified as "activated" or "non-activated". mdpi.comnih.gov Activated aziridines possess an electron-withdrawing group on the nitrogen (e.g., sulfonyl, acyl), which enhances the electrophilicity of the ring carbons and facilitates ring-opening. nih.gov Non-activated aziridines, with hydrogen or electron-donating groups on the nitrogen, are less reactive and often require acid catalysis for ring-opening. nih.gov This tunable reactivity adds to their synthetic utility.

Importance of Chiral 2,3-Disubstituted Aziridines as Stereoselective Building Blocks

The presence of substituents on the carbon atoms of the aziridine ring introduces chirality, and chiral aziridines, particularly 2,3-disubstituted ones, are of paramount importance in asymmetric synthesis. researchgate.netscispace.com These molecules serve as chiral building blocks, allowing for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. researchgate.net

The significance of chiral 2,3-disubstituted aziridines like (2S,3R)-2-tert-butyl-3-phenylaziridine lies in their ability to undergo highly regio- and stereoselective ring-opening reactions. researchgate.netsci-hub.se The nucleophilic attack typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack. By starting with an aziridine of a known, single stereoisomeric form, chemists can predictably generate a product with a specific stereochemistry. msu.edu This control over the spatial arrangement of atoms is a cornerstone of modern organic synthesis, enabling the creation of complex target molecules such as natural products and pharmaceuticals with high fidelity. acs.org

The development of catalytic asymmetric methods to synthesize these chiral aziridines from simple achiral precursors has been a major focus of research, further enhancing their accessibility and application in stereoselective transformations. msu.edunih.gov

Historical Overview of Aziridine Synthesis and Reactivity Research

The history of aziridines dates back to 1888, when Siegmund Gabriel first reported the synthesis of the parent compound, aziridine (ethylenimine). illinois.edujchemlett.com Early methods for aziridine synthesis often involved the intramolecular cyclization of β-amino alcohols or β-haloamines. A notable example is the Wenker synthesis , first reported in 1935, which converts a β-amino alcohol to an aziridine using sulfuric acid followed by a base. wikipedia.orgchempedia.infoyoutube.com This method, along with the Gabriel synthesis involving the cyclization of β-haloamines, became a classical approach for forming the three-membered ring. organic-chemistry.org

For many years, the synthetic utility of aziridines was somewhat limited compared to their oxygen-containing counterparts, epoxides, partly due to a lack of general and efficient methods for their preparation. illinois.eduresearchgate.net However, the late 20th and early 21st centuries saw a resurgence of interest in aziridine chemistry, spurred by the development of new synthetic methods.

A significant breakthrough was the advent of catalytic asymmetric aziridination reactions. msu.edu These methods allow for the direct conversion of alkenes and imines into chiral aziridines with high enantioselectivity. rsc.org Researchers have developed a variety of catalytic systems based on transition metals like copper, rhodium, and palladium to facilitate nitrene or carbene transfers to double bonds. msu.edu The table below summarizes some of the general strategies developed for the synthesis of chiral aziridines.

Synthesis StrategyDescriptionKey Features
Intramolecular Cyclization (e.g., Wenker Synthesis) A β-amino alcohol is converted to a sulfate (B86663) ester, which then undergoes base-mediated intramolecular SN2 reaction to form the aziridine ring. researchgate.netA classical, reliable method. Often requires harsh conditions (strong acid/base). youtube.com
Nitrene Transfer to Alkenes A metal catalyst facilitates the transfer of a nitrene group (N-R) from a precursor (like an azide) to an alkene double bond. nih.govAllows for direct aziridination of simple starting materials. Asymmetric versions using chiral catalysts are powerful for creating chiral aziridines. rsc.org
Carbene/Ylide Transfer to Imines A carbene or a sulfur ylide adds to the C=N double bond of an imine to form the aziridine ring. acs.orgA complementary approach to nitrene transfer. Effective for a wide range of imine substrates.
From Chiral Pool Synthesis starting from readily available chiral molecules, such as amino acids or products of Sharpless asymmetric epoxidation. sci-hub.seProvides access to enantiomerically pure aziridines with predictable stereochemistry.
Aza-Darzens Reaction A nucleophilic addition of an α-haloester enolate or related nucleophile to an imine, followed by intramolecular cyclization. nih.govAn effective method for constructing highly substituted aziridines. nih.gov

The study of aziridine reactivity has also evolved significantly. Beyond simple ring-opening reactions, researchers have explored their use in cycloadditions, ring expansions, and as chiral ligands in catalysis, solidifying their role as indispensable tools in modern organic synthesis. rsc.orgillinois.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S,3R)-2-tert-butyl-3-phenylaziridine

InChI

InChI=1S/C12H17N/c1-12(2,3)11-10(13-11)9-7-5-4-6-8-9/h4-8,10-11,13H,1-3H3/t10-,11-/m1/s1

InChI Key

MCHAKQTUAMASNS-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)[C@H]1[C@H](N1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1C(N1)C2=CC=CC=C2

Origin of Product

United States

Stereoselective Synthesis of 2,3 Disubstituted Aziridines

Aziridination Methodologies from Olefins

The direct aziridination of olefins is a primary strategy for constructing the three-membered aziridine (B145994) ring. This transformation involves the addition of a nitrogen atom to a carbon-carbon double bond.

Transition Metal-Catalyzed Aziridination

Transition metal catalysts have proven highly effective in mediating the transfer of a nitrene group to an olefin. researchgate.net These methods often offer high levels of stereocontrol and functional group tolerance.

The enantioselective aziridination of unactivated alkenes, which lack activating groups, presents a significant challenge in synthetic chemistry. acs.org However, recent advancements have led to the development of robust catalytic systems capable of achieving high enantioselectivity. nih.gov For instance, a planar chiral rhodium(III) indenyl catalyst has been successfully employed for the aziridination of unactivated terminal alkenes with excellent functional group tolerance and chemoselectivity. nih.govacs.orgorganic-chemistry.org This method is particularly noteworthy as it selectively aziridinates unactivated alkenes even in the presence of activated ones. nih.govorganic-chemistry.org Computational studies have revealed a stepwise mechanism involving the migratory insertion of the alkene into a metal-amide intermediate, which is the rate- and enantio-determining step. nih.govorganic-chemistry.orgchemrxiv.org

Other notable methods for the aziridination of unactivated alkenes include the use of Co(II) porphyrin, Ru(II)[salen], and dirhodium(II) tetracarboxylate catalysts. nih.govacs.org While these systems have shown promise, there is still a need for further development to broaden the substrate scope and improve efficiency for di- and trisubstituted unactivated alkenes. acs.org An ion-paired chiral "Sulfonesp" complex has also been developed for the asymmetric aziridination of alkenyl alcohols, expanding the scope to include previously challenging alkene substitution patterns. acs.org

The aziridination of activated olefins, such as those conjugated to carbonyl or aryl groups, is generally more facile than that of unactivated alkenes. acs.org A variety of transition metal catalysts have been successfully applied to this transformation, often with high yields and stereoselectivities. While the focus of recent research has shifted towards the more challenging unactivated alkenes, the aziridination of activated olefins remains a cornerstone of aziridine synthesis.

The design of the catalyst, particularly the chiral ligand, is paramount in achieving high enantioselectivity in asymmetric aziridination. The ligand environment dictates the steric and electronic properties of the active catalytic species, thereby controlling the facial selectivity of the nitrene transfer.

Rh(III) Indenyl Catalysts: Planar chiral rhodium indenyl catalysts have emerged as a versatile platform for the enantioselective aziridination of unactivated alkenes. nih.govacs.orgorganic-chemistry.org The indenyl ligand has been shown to be critical for reactivity. nih.govacs.org The enantioselectivity is driven by steric interactions between the substrate and the catalyst, favoring the formation of one enantiomer over the other. organic-chemistry.org

Co(II) Porphyrin Catalysts: Cobalt(II) complexes of D2-symmetric chiral porphyrins are effective catalysts for asymmetric olefin aziridination. nih.gov These catalysts operate through a radical mechanism and can achieve good enantioselectivities with various olefins and nitrene precursors. nih.govrsc.org The unique coordination environment of the porphyrin ligand prevents side reactions and contributes to the catalyst's effectiveness. wikipedia.org Hydrogen-bonding interactions between the chiral backbone of the amidoporphyrin and the nitrene moiety can enhance the transfer of chiral information. thieme-connect.com

Ru(II)[salen] Catalysts: Chiral Ru(II)[salen] complexes have been successfully used for the asymmetric aziridination of a range of alkenes. rsc.orgthieme-connect.com These catalysts can decompose azides under mild thermal conditions to generate the active nitrene species. thieme-connect.com The design of the salen ligand, including the incorporation of specific substituents, is crucial for achieving high enantioselectivity. rsc.org

Dirhodium(II) Catalysts: C4-symmetrical dirhodium(II) tetracarboxylates are highly efficient catalysts for the asymmetric intermolecular aziridination of substituted alkenes. conicet.gov.aracs.org These catalysts can achieve excellent yields and enantiomeric excesses for a broad scope of olefins. conicet.gov.aracs.org DFT studies have proposed a two-spin-state mechanism involving a triplet Rh-nitrene intermediate. conicet.gov.ar Mixed-valent dirhodium(II,III) caprolactamate has also been shown to be an efficient catalyst for olefin aziridination. acs.orggoogle.com

Nitrene transfer reactions are a powerful tool for the direct introduction of nitrogen atoms into organic molecules. researchgate.net The choice of the nitrene precursor is a critical aspect of these reactions.

Organic azides are attractive nitrene precursors as they generate dinitrogen as the only stoichiometric byproduct. nih.gov Various sulfonyl azides and phosphoryl azides have been effectively used in transition metal-catalyzed aziridinations. nih.govcore.ac.ukideaconnection.com The decomposition of azides to form the reactive nitrene species can be achieved thermally, photochemically, or through catalysis by transition metal complexes. core.ac.ukelsevierpure.com

Iminoiodinanes, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs), are another common class of nitrene precursors. nih.gov While effective, these reagents generate a stoichiometric amount of a haloarene byproduct. nih.gov

Recent developments have explored the use of azoxy-triazenes as nitrogen atom sources under visible light excitation, eliminating the need for external oxidants or transition metals. organic-chemistry.orgnyu.edu Mechanistic studies suggest the photofragmentation of these precursors generates a free singlet nitrene. organic-chemistry.orgnyu.edu

Organocatalytic Approaches to Aziridine Synthesis

Organocatalysis offers a complementary approach to transition metal-catalyzed methods for aziridine synthesis. nih.gov These methods avoid the use of potentially toxic and expensive metals. One notable organocatalytic approach involves the stereoselective aziridination of N-tosyl imines using phenacyl bromide derivatives, catalyzed by a tertiary amine such as DABCO. organic-chemistry.orgthieme-connect.com This reaction proceeds via the in situ formation of an ammonium (B1175870) ylide, which then reacts with the imine. organic-chemistry.orgthieme-connect.com The use of chiral tertiary amines can induce enantioselectivity in the aziridination process. organic-chemistry.org Another organocatalytic method employs an iminium salt to catalyze the aziridination of styrenes. nih.gov

Table of Research Findings on Stereoselective Aziridination

Catalyst SystemAlkene TypeKey FeaturesEnantioselectivity (up to)
Planar Chiral Rh(III) IndenylUnactivated Terminal AlkenesExcellent functional group tolerance and chemoselectivity. nih.govorganic-chemistry.org95:5 e.r. nih.gov
Co(II) PorphyrinStyrenyl and Unactivated AlkenesOperates via a radical mechanism. rsc.orgGood enantioselectivities nih.gov
Ru(II)[salen]Activated and Unactivated AlkenesMild thermal activation of azide (B81097) precursors. thieme-connect.com99% ee thieme-connect.com
Dirhodium(II) TetracarboxylateMono-, di-, and trisubstituted OlefinsHigh efficiency and chemoselectivity. conicet.gov.aracs.org99% ee conicet.gov.aracs.org
Tertiary Amine (Organocatalyst)Activated IminesProceeds via ammonium ylides. organic-chemistry.orgthieme-connect.com92% ee organic-chemistry.org

Table of Mentioned Chemical Compounds

Compound Name
(2S,3R)-2-tert-butyl-3-phenylaziridine
N-tosyl imines
phenacyl bromide
DABCO
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs)
dirhodium(II) caprolactamate

Metal-Free Aziridination Strategies

The direct addition of a nitrogen source across an alkene is an efficient route to aziridines. nih.gov While often reliant on transition metals, several metal-free strategies have emerged, offering advantages in terms of cost, toxicity, and ease of purification. These methods often utilize hypervalent iodine reagents or other mediators to generate a reactive nitrene equivalent.

One notable approach involves the use of tert-butyl hypoiodite (B1233010) (t-BuOI), which facilitates the aziridination of alkenes with sulfamate (B1201201) esters in both intramolecular and intermolecular contexts. clockss.org This transition-metal-free method is practical and environmentally benign. clockss.org The proposed mechanism suggests that the sulfamate ester reacts with t-BuOI to form a reactive N,N-diiodo species. This intermediate then transfers a cationic iodine atom to the alkene, forming a three-membered cyclic iodonium (B1229267) intermediate, which undergoes subsequent nucleophilic attack by the nitrogen atom to form the aziridine ring. clockss.org

Another strategy employs N-bromosuccinimide (NBS) to mediate the aziridination of styrenes using amides as the nitrogen source. researchgate.net This protocol proceeds under mild, transition-metal-free conditions to afford the desired aziridines in moderate to good yields. researchgate.net For the synthesis of this compound, the corresponding alkene, (E)-3,3-dimethyl-1-phenyl-1-butene, would be reacted with a suitable nitrogen source under these conditions. Organocatalysis also presents a viable metal-free pathway. For instance, an iminium salt has been shown to catalyze the aziridination of styrenes using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs), demonstrating the potential of organocatalytic nitrene transfer. researchgate.net

Table 1: Key Features of Metal-Free Aziridination Strategies

Strategy Reagent/Catalyst Nitrogen Source Key Features
Hypoiodite-Mediated tert-Butyl hypoiodite (t-BuOI) Sulfamate esters Transition-metal-free, environmentally benign. clockss.org
NBS-Mediated N-Bromosuccinimide (NBS) Amides Mild conditions, simple protocol. researchgate.net

Electrochemical Aziridination Processes

Electrochemical synthesis offers a sustainable and powerful alternative for constructing aziridine rings, avoiding the need for chemical oxidants and often proceeding under mild conditions. nih.govresearchgate.net These processes typically involve the anodic oxidation of either the alkene or the nitrogen source to generate a reactive intermediate that triggers the C-N bond formation.

One strategy involves the direct electrochemical coupling of unactivated alkenes with primary amines. chemrxiv.orgamazonaws.com In this approach, the alkene is anodically oxidized to a radical cation, which then reacts with the amine nucleophile. nih.govchemrxiv.org Subsequent intramolecular cyclization and further oxidation/deprotonation steps yield the aziridine. nih.gov This method has been successfully applied to various internal alkenes, and the use of electrochemical flow reactors can significantly reduce reaction times and improve yields. chemrxiv.orgamazonaws.com

Another electrochemical approach activates the alkene using a sulfamate as the nitrogen source. This process is effective for multisubstituted styrenes and is believed to proceed through the stepwise formation of two C-N bonds involving cationic carbon intermediates. nih.gov A recently developed method employs a thianthrene-based mediator to transform unactivated alkenes into a metastable, dicationic intermediate. This "dication pool" is then reacted with primary amines in a separate step to form the aziridine, decoupling the oxidative alkene activation from the aziridination itself. nih.gov This allows for the use of oxidatively sensitive amines as coupling partners. nih.gov For a substrate like (E)-3,3-dimethyl-1-phenyl-1-butene, these electrochemical methods could provide a direct route to this compound.

Table 2: Comparison of Electrochemical Aziridination Methods

Method Activation Nitrogen Source Key Advantage
Direct Alkene/Amine Coupling Anodic oxidation of alkene Primary amines Avoids pre-functionalized amines. chemrxiv.org
Alkene Activation with Sulfamate Electrochemical process Hexafluoroisopropanol sulfamate Effective for substituted styrenes. nih.gov

Ring-Closing Reactions for Aziridine Formation

Cyclization of Vicinal Amino Alcohol Derivatives

The intramolecular cyclization of 1,2-amino alcohols and their derivatives is a classical and reliable method for synthesizing aziridines, often referred to as the Wenker synthesis. organic-chemistry.org This pathway involves converting the hydroxyl group of the amino alcohol into a good leaving group, followed by intramolecular nucleophilic substitution by the amino group to close the three-membered ring.

The synthesis of this compound via this route would start from the corresponding chiral vicinal amino alcohol, (1R,2S)-2-amino-3,3-dimethyl-1-phenylbutan-1-ol. The stereochemistry of the amino alcohol precursor directly dictates the stereochemistry of the final aziridine product, as the cyclization proceeds with inversion of configuration at the carbon bearing the leaving group.

Several methods exist for activating the hydroxyl group. A common approach is treatment with sulfuric acid to form a sulfate (B86663) ester, which is then cyclized under basic conditions. organic-chemistry.org Milder, alternative one-pot procedures have been developed, for example, using tosyl chloride (TsCl) for in situ tosylation, followed by cyclization promoted by a base like potassium hydroxide (B78521) or potassium carbonate. organic-chemistry.org These methods provide direct access to N-tosyl aziridines from 2-amino alcohols. organic-chemistry.org The choice of base and solvent can be crucial for optimizing the yield, especially for more substituted amino alcohols. organic-chemistry.org

Intramolecular Condensation of Haloamines

Similar to the cyclization of amino alcohols, the intramolecular condensation of vicinal haloamines provides a direct route to the aziridine ring. This reaction, known as the Gabriel-Cromwell reaction, involves an intramolecular SN2 displacement of a halide by the neighboring amino group.

To synthesize this compound, the required precursor would be a stereochemically defined haloamine, such as (1R,2S)-1-chloro-3,3-dimethyl-1-phenylbutan-2-amine. The reaction is typically promoted by a base to deprotonate the amino group, enhancing its nucleophilicity for the subsequent ring-closing substitution. The stereospecificity of the SN2 reaction ensures that the relative stereochemistry of the substituents is controlled.

This approach is a fundamental strategy for forming the aziridine heterocycle. nih.gov The efficiency of the cyclization depends on the nature of the halogen (I > Br > Cl) and the substitution pattern of the haloamine.

Multicomponent Reactions (MCRs) Towards Stereoselective Aziridine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient and atom-economical pathway to complex molecules like substituted aziridines. nih.gov Stereoselective MCRs for aziridine synthesis typically involve the reaction of an aldehyde, an amine, and a diazo compound, catalyzed by a chiral catalyst. nih.govresearchgate.net

A prominent example is the BOROX-catalyzed aziridination, which combines aldehydes, amines, and diazo compounds. nih.gov This method can be tuned to produce trans-aziridines with high yields and excellent enantioselectivities (up to 99% ee). nih.gov For aryl aldehydes, prereaction of the catalyst with the aldehyde and amine before the addition of the diazo compound is key to success. nih.gov The synthesis of this compound could be envisioned using benzaldehyde (B42025), an amine (e.g., a protected amine), and a diazoacetate derivative, although the steric bulk of the tert-butyl group would need to be considered.

Another MCR approach involves the reaction of aziridines, arenes, and aldehydes, promoted by a Lewis acid like BF3·OEt2, to produce substituted tetrahydroisoquinolines, demonstrating the utility of aziridines as building blocks in MCRs. mdpi.com While this is a transformation of aziridines, it highlights the modularity that MCRs bring to heterocyclic synthesis. mdpi.com

Asymmetric Synthesis Strategies for Enantioenriched Aziridines

Achieving high enantiopurity is crucial for the application of chiral aziridines in synthesis. nih.gov Asymmetric synthesis strategies can be broadly categorized into three main approaches: (1) using chiral starting materials, (2) employing chiral auxiliaries, and (3) utilizing chiral catalysts. nih.govnih.gov

The use of enantiopure starting materials, such as the cyclization of chiral vicinal amino alcohols derived from the chiral pool, is a robust strategy. researchgate.netorganic-chemistry.org As discussed in section 2.2.1, the stereochemistry of the precursor directly translates to the aziridine product.

Catalytic asymmetric aziridination of alkenes is one of the most attractive methods. nih.gov This involves the transfer of a nitrene group to a prochiral alkene, where a chiral catalyst controls the stereochemical outcome. A variety of transition metal complexes based on rhodium, nih.govresearchgate.netorganic-chemistry.org copper, rsc.org and cobalt nih.gov have been developed for this purpose. For example, planar chiral rhodium(III) indenyl catalysts have shown remarkable efficiency and enantioselectivity in the aziridination of unactivated terminal alkenes. nih.govorganic-chemistry.org Similarly, chiral dirhodium(II) carboxylate catalysts are effective for the enantioselective aziridination of alkenes with iminoiodinanes as the nitrene source. scispace.com The synthesis of this compound would require a catalyst capable of controlling the facial selectivity of nitrene addition to (E)-3,3-dimethyl-1-phenyl-1-butene.

Enzymatic strategies are also emerging as powerful tools in asymmetric synthesis, offering high selectivity under mild conditions. nih.gov While specific enzymatic aziridinations are less common, enzymes can be used to generate chiral precursors, such as amino alcohols, with high optical purity. nih.gov

Table 3: Overview of Asymmetric Synthesis Approaches

Strategy Description Example for this compound
Chiral Substrate Use of an enantiopure starting material. Cyclization of (1R,2S)-2-amino-3,3-dimethyl-1-phenylbutan-1-ol. organic-chemistry.org
Chiral Catalyst A chiral catalyst directs the stereoselective formation of the aziridine ring from prochiral precursors. Rh(III)-catalyzed aziridination of (E)-3,3-dimethyl-1-phenyl-1-butene. nih.govorganic-chemistry.org

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based methods for the synthesis of 2,3-disubstituted aziridines rely on the temporary incorporation of a chiral moiety to direct the stereochemical outcome of the aziridination reaction. One of the most successful and widely utilized chiral auxiliaries for the synthesis of chiral amines and their derivatives, including aziridines, is tert-butanesulfinamide. beilstein-journals.orgresearchgate.net The sulfinyl group, with its stereogenic sulfur atom, effectively shields one face of the imine, leading to highly diastereoselective nucleophilic additions.

The general approach involves the condensation of a prochiral ketone or aldehyde with enantiopure tert-butanesulfinamide to form an N-sulfinylimine. Subsequent reaction with a suitable nucleophile, such as a sulfur ylide in an aza-Corey-Chaykovsky reaction, leads to the formation of the aziridine ring with high diastereoselectivity. The chiral auxiliary can then be readily cleaved under mild acidic conditions to afford the desired enantiomerically enriched aziridine.

In the context of synthesizing a molecule like this compound, a plausible synthetic route would involve the reaction of an N-tert-butanesulfinyl imine derived from benzaldehyde with a nucleophile that delivers the tert-butyl group. Alternatively, an imine derived from pivaldehyde could react with a phenyl-containing nucleophile. The stereochemistry of the final product is dictated by the configuration of the chiral auxiliary and the reaction conditions.

While specific examples detailing the synthesis of this compound using this exact method are not extensively documented in readily available literature, the diastereoselective synthesis of various α-quaternary aziridine-2-carboxylates from N-tert-butanesulfinyl ketimino esters has been successfully demonstrated. nih.govdokumen.pub These reactions proceed with high diastereoselectivity, showcasing the power of this approach. For instance, the reaction of N-tert-butanesulfinyl ketimino esters with trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride can afford highly substituted aziridines. dokumen.pub

Table 1: Diastereoselective Aziridination using N-tert-Butanesulfinyl Imines

Imine Substrate (R1)NucleophileDiastereomeric Ratio (dr)Yield (%)Reference
ArylTrimethylsulfoxonium Iodide/NaHup to >99:1High dokumen.pub
AlkylTrimethylsulfoxonium Iodide/NaHup to >99:1High dokumen.pub

This table represents the general effectiveness of the N-tert-butanesulfinyl auxiliary in directing the stereoselective synthesis of highly substituted aziridines.

Chiral Ligand-Controlled Synthesis

The use of chiral ligands in transition metal catalysis is a cornerstone of modern asymmetric synthesis. In the context of aziridination, a chiral ligand coordinates to a metal center, creating a chiral environment that biases the reaction between a nitrogen source and an alkene or imine, leading to the enantioselective formation of the aziridine product. Various transition metals, including copper, rhodium, and palladium, have been successfully employed in these transformations.

For the synthesis of a 2,3-disubstituted aziridine such as this compound, a common strategy involves the reaction of an alkene with a nitrene source, catalyzed by a chiral metal complex. The choice of ligand is critical for achieving high levels of enantioselectivity. A variety of chiral ligands, often possessing C2 symmetry, have been developed for this purpose. These include ligands based on bis(oxazolines) (BOX), phosphinooxazolines (PHOX), and various diamines and diimines.

While the direct catalytic asymmetric aziridination of an alkene like tert-butylstyrene (B8327755) to produce this compound is a challenging transformation, related reactions have been extensively studied. For instance, the copper-catalyzed aziridination of styrene (B11656) derivatives with various nitrene precursors, such as those generated from sulfonyliminoiodinanes (e.g., PhI=NTs), is a well-established method. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand employed.

Recent advancements have also explored the use of chiral dinitrogen ligands in palladium-catalyzed reactions, which have shown promise in controlling the stereochemistry of complex transformations. organic-chemistry.org Although not yet specifically applied to the synthesis of the target molecule, these developments highlight the ongoing efforts to expand the scope and efficiency of chiral ligand-controlled aziridinations.

Table 2: Representative Chiral Ligands in Asymmetric Aziridination

Ligand TypeMetalTypical SubstratesAchieved Enantioselectivity (ee)
Bis(oxazoline) (BOX)CopperStyrenes, Dienesup to 99%
Phosphinooxazoline (PHOX)Iridium, RhodiumOlefinsHigh
Chiral Dinitrogen LigandsPalladiumBromoarenesup to >99%
Salen LigandsCobalt, ManganeseAlkenesGood to Excellent

This table provides a general overview of common chiral ligands and their effectiveness in asymmetric aziridination reactions.

Chiral Brønsted Acid Catalysis in Aziridine Formation

Chiral Brønsted acid catalysis has emerged as a powerful tool for the enantioselective synthesis of a wide variety of organic molecules, including aziridines. This approach utilizes a chiral proton donor to activate a substrate, typically an imine, towards nucleophilic attack. The chiral counteranion of the Brønsted acid creates a well-defined chiral environment, dictating the stereochemical outcome of the reaction.

A prevalent strategy for the synthesis of 2,3-disubstituted aziridines via this method involves the reaction of an imine with a diazo compound, catalyzed by a chiral phosphoric acid (CPA) or a related chiral Brønsted acid. The Brønsted acid protonates the imine, forming a chiral ion pair with the iminium ion. The subsequent nucleophilic attack of the diazo compound is then directed by the chiral counteranion, leading to the formation of the aziridine with high enantioselectivity.

For the synthesis of this compound, this would entail the reaction of an N-protected imine of benzaldehyde with a diazo compound capable of generating the tert-butyl-substituted carbon of the aziridine ring, or vice versa. The stereochemical outcome is highly dependent on the structure of the chiral Brønsted acid catalyst. BINOL- and SPINOL-derived phosphoric acids are among the most successful catalysts for this type of transformation.

Research has shown that the reaction of N-Boc-imines with α-substituted diazoacetates, catalyzed by chiral phosphoric acids, can produce trans-2,3-disubstituted aziridine-2-carboxylates with excellent diastereo- and enantioselectivity. While a sterically demanding substituent like a tert-butyl group can present challenges, the methodology has proven to be robust for a range of substrates. For instance, the reaction of N-Boc-imines with ethyl 2-diazo-3,3-dimethylbutanoate could potentially serve as a route to the desired 2-tert-butyl-substituted aziridine core. The reaction of pivaldehyde-derived imines with diazo compounds has also been explored, though in some cases, a decrease in enantioselectivity has been observed with highly hindered aldehydes. beilstein-journals.org

Table 3: Chiral Brønsted Acid Catalyzed Aziridination of N-Boc Imines

Imine (R1)Diazo Compound (R2)CatalystDiastereoselectivity (trans:cis)Enantioselectivity (ee)Yield (%)
ArylEthyl DiazoacetateChiral Phosphoric Acid>95:5up to 99%High
AlkylEthyl DiazoacetateChiral Phosphoric Acid>95:5up to 98%High
Arylα-Substituted DiazoacetateChiral Phosphoric AcidHigh (trans)up to 99%Good to High

This table summarizes the general effectiveness of chiral Brønsted acid catalysis in the synthesis of trans-2,3-disubstituted aziridines.

Reactivity and Stereochemical Control in Transformations of 2,3 Disubstituted Aziridines

Nucleophilic Ring-Opening Reactions of Aziridines

The ring-opening of aziridines with nucleophiles is a fundamental transformation driven by the release of ring strain (approximately 27 kcal/mol). acs.orgbohrium.com The regioselectivity and stereochemistry of this process are highly dependent on the nature of the substituents on the aziridine (B145994) ring, the nucleophile used, and the reaction conditions. For non-activated aziridines (where the nitrogen atom is not substituted with a strong electron-withdrawing group), the reaction often requires strong nucleophiles or acid catalysis. kchem.orgnorthumbria.ac.uk

Regioselectivity in Ring Opening with Carbon Nucleophiles (e.g., Organometallic Reagents, Carbanions, Electron-Rich Arenes)

In the case of 2,3-disubstituted aziridines, the site of nucleophilic attack by a carbon nucleophile is determined by a combination of steric and electronic factors. The reaction generally proceeds via an SN2-type mechanism.

Organometallic Reagents: Reagents like organocuprates (Gilman reagents) are known to be effective for the ring-opening of aziridines. masterorganicchemistry.com For a substrate like (2S,3R)-2-tert-butyl-3-phenylaziridine, the attack would be expected at the least sterically hindered carbon. The tert-butyl group presents a significant steric barrier at the C2 position. In contrast, the C3 position, substituted with a phenyl group, is also sterically demanding but is electronically activated (benzylic position). The interplay between the steric hindrance of the tert-butyl group and the electronic activation of the benzylic phenyl group would dictate the regioselectivity. In many cases involving sterically hindered aziridines, attack occurs at the less substituted or electronically activated benzylic carbon.

Carbanions and Electron-Rich Arenes: The use of enolates or electron-rich aromatic compounds as nucleophiles typically requires activation of the aziridine ring, often with a Lewis acid. nih.govarkat-usa.org The regiochemical outcome would again depend on the balance between steric hindrance and the stability of the transition state. Attack at the benzylic C3 position is often favored due to the ability of the phenyl group to stabilize developing charge in the transition state.

Regioselectivity in Ring Opening with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols, Fluoride)

Heteroatom nucleophiles are commonly used for aziridine ring-opening to synthesize valuable 1,2-amino alcohols, diamines, and other functionalized amines. researchgate.net

General Principles: For N-unsubstituted or N-alkyl aziridines, acid catalysis is often required to protonate the nitrogen, forming a more reactive aziridinium (B1262131) ion. The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 pathways.

Regioselectivity: In acid-catalyzed reactions, the nucleophile preferentially attacks the carbon atom that can best stabilize a positive charge. For this compound, the C3 position is benzylic and thus more capable of stabilizing a partial positive charge. Therefore, attack by heteroatom nucleophiles is strongly predicted to occur at the C3 (benzylic) position, leading to the formation of a product where the nucleophile is attached to the phenyl-bearing carbon. This is a common directing effect observed for phenyl-substituted aziridines. researchgate.net The bulky tert-butyl group at C2 would further disfavor attack at that position.

Stereospecificity and Stereoinvertive Ring-Opening Pathways

Nucleophilic ring-opening of aziridines is typically a stereospecific process.

SN2 Mechanism: Under neutral or basic conditions, the reaction proceeds through a classic SN2 mechanism, involving backside attack of the nucleophile relative to the C-N bond being broken. This results in a complete inversion of configuration at the carbon center undergoing attack. For a starting material with (2S,3R) stereochemistry, nucleophilic attack at C3 would lead to a product with an inverted stereocenter at that position.

Acid-Catalyzed Pathways: In acid-catalyzed reactions, the stereochemical outcome can be more complex. While often proceeding with inversion of configuration, a partial loss of stereospecificity can occur if the reaction has significant SN1 character, involving a carbocation-like intermediate. nih.gov However, for most 2,3-disubstituted aziridines, a high degree of stereoinversion is still observed. acs.org

Influence of Substituent Effects on Regioselective Ring Opening (e.g., Phenyl Substituent Directing Effects)

Substituents play a crucial role in directing the regioselectivity of aziridine ring-opening.

Electronic Effects: A phenyl group at C3 exerts a powerful electronic effect. nih.govresearchgate.net It can stabilize a positive charge buildup in an SN1-like transition state and also activate the benzylic C-N bond towards cleavage. This makes the benzylic carbon the preferential site for nucleophilic attack, especially under acidic conditions. researchgate.net

Steric Effects: The tert-butyl group at C2 is one of the most sterically demanding alkyl groups. Its presence would strongly inhibit any nucleophilic attack at the C2 position. Therefore, in the case of this compound, both electronic and steric factors align to strongly favor nucleophilic attack at the C3 (phenyl-substituted) carbon.

Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysis provides a powerful and often more predictable method for the functionalization of aziridines, allowing for reactions that are difficult to achieve under classical conditions. bohrium.com

Palladium-Catalyzed Ring Opening and Cross-Coupling

Palladium catalysis is particularly effective for the ring-opening cross-coupling of aziridines with various partners, such as organoboron reagents. acs.orgbohrium.com

Mechanism: The generally accepted mechanism involves the oxidative addition of a Pd(0) complex to the C-N bond of the aziridine ring. This step is typically regioselective and proceeds with inversion of stereochemistry, akin to an SN2 reaction. The resulting palladacycle intermediate then undergoes transmetalation with a coupling partner (e.g., an organoboronic acid) followed by reductive elimination to furnish the product and regenerate the Pd(0) catalyst. acs.org

Regioselectivity and Stereochemistry: In palladium-catalyzed cross-couplings of 2-aryl-3-alkylaziridines, the reaction is often completely regioselective, with the oxidative addition occurring at the more sterically hindered but electronically activated benzylic C-N bond (C3 in this case). acs.org This process is also stereoinvertive. Therefore, for this compound, a palladium-catalyzed cross-coupling with an arylboronic acid would be expected to yield a 1,2-disubstituted β-phenethylamine product, with the new aryl group attached to the C3 carbon and with inversion of the C3 stereocenter. acs.org

Nickel-Catalyzed Ring Opening

Nickel-catalyzed cross-coupling reactions provide a powerful method for the regioselective ring-opening of aziridines, enabling the formation of new carbon-carbon bonds. researchgate.netacs.org For 2,3-disubstituted aziridines, such as derivatives of 2-tert-butyl-3-phenylaziridine, the regioselectivity of the ring-opening—cleavage of the C2–N versus the C3–N bond—is a critical aspect. The choice of ligand on the nickel catalyst can significantly influence the outcome. acs.org

In reactions analogous to the Negishi coupling, N-activated 2-arylaziridines can undergo ring-opening with organozinc reagents. researchgate.net The reaction typically proceeds via oxidative addition of the nickel(0) catalyst to one of the C-N bonds of the aziridine ring. For 2-arylaziridines, cleavage of the benzylic C-N bond is often favored. However, the steric bulk of substituents, like the tert-butyl group at the C2 position, can influence the site of catalyst insertion. Depending on the ligand and reaction conditions, some nickel catalytic systems have been shown to favor ring-opening at the less substituted C3 position. acs.org These reactions often proceed with inversion of stereochemistry at the carbon center undergoing nucleophilic attack, consistent with an SN2-type mechanism. acs.org

Table 1: Illustrative Examples of Ni-Catalyzed Ring-Opening of 2-Arylaziridines Note: This data is representative of the reactivity of 2-arylaziridines and serves as a model for the expected reactivity of this compound.

Aziridine SubstrateCatalyst/LigandCoupling PartnerProduct TypeRegioselectivityCitation
N-Tosyl-2-phenylaziridineNi(cod)2 / Me4phenPhZnClα-Alkyl-β-phenethylamineC3-selective acs.org
N-Nosyl-2-alkylaziridineNiCl2(dppe)Aryl-ZnClβ-Functionalized amineC2-selective researchgate.net

Titanium-Catalyzed Ring Opening (e.g., Phenonium Ion Intermediacy)

Titanium-based catalysts and reagents offer distinct pathways for aziridine ring-opening. One compelling mechanism involves the formation of a phenonium ion intermediate, particularly with Lewis acidic titanium tetrachloride (TiCl4). nih.gov When an unsymmetrical 2,3-disubstituted aziridine with a benzyl-substituted carbon, such as this compound, is treated with TiCl4, the Lewis acid coordinates to the aziridine nitrogen. This coordination facilitates the cleavage of the benzylic C–N bond, assisted by the neighboring phenyl group, leading to the formation of a spirocyclic phenonium ion. nih.gov This intermediate is then opened by a nucleophile, such as a chloride ion from the reagent itself. The nucleophilic attack typically occurs at the less substituted carbon of the former spirocyclopropane ring within the phenonium ion, leading to complex β-phenethylamine derivatives with high regioselectivity. nih.gov

Computational studies support the viability of this pathway, indicating that the formation and subsequent opening of the phenonium ion are energetically favorable. nih.gov The specific activating group on the aziridine nitrogen (e.g., Boc, Ts, Ns) can influence the reaction yield. nih.gov

Alternatively, low-valent titanium(III) species, generated catalytically, can induce a radical ring-opening of N-acylaziridines. nih.govdicp.ac.cn This process involves a single-electron transfer (SET) from the Ti(III) complex to the aziridine, which results in the homolytic cleavage of a C-N bond. This cleavage preferentially occurs at the more substituted carbon atom to generate the more stable carbon-centered radical, which can then be trapped by various radical acceptors. dicp.ac.cn

Table 2: TiCl4-Mediated Ring Opening of a Model Benzyl-Substituted Aziridine via a Phenonium Ion

N-Protecting GroupReagentTemperature (°C)ProductYield (%)Citation
N-BocTiCl4-78β-Chloro-phenethylamine40 nih.gov
N-TsTiCl4-78β-Chloro-phenethylamine63 nih.gov
N-NsTiCl4-78β-Chloro-phenethylamine59 nih.gov

Cooperative Lewis Acid Catalysis in Aziridine Ring Opening

The concept of cooperative catalysis, where two or more catalysts work in concert to promote a transformation, has been applied to the ring-opening of heterocycles. In the context of aziridines, a cooperative Lewis acid system could involve two distinct Lewis acids that simultaneously activate different components of the reaction. For instance, one Lewis acid could coordinate to and activate the aziridine ring, increasing its electrophilicity, while a second Lewis acid could activate the incoming nucleophile. nih.govrsc.org

This dual activation strategy can lead to enhanced reactivity and selectivity compared to single-catalyst systems. While well-documented for epoxides, the application to aziridines follows similar principles. researchgate.netresearchgate.net A hard Lewis acid (e.g., Al(OTf)3) might coordinate to the nitrogen atom of the aziridine, while a different Lewis acid could organize the nucleophile for a regio- and stereocontrolled attack. This approach is particularly promising for reactions involving less reactive nucleophiles or for achieving challenging selectivity patterns. nih.gov The precise matching of the Lewis acids' properties (e.g., acidity, size) is crucial for effective cooperation and avoiding catalyst inhibition or undesired side reactions. rsc.org

Rearrangement Reactions Involving Aziridine Moieties (e.g., Aza-quasi-Favorskii rearrangement, Heine reaction)

Aziridines can participate in or be formed from various molecular rearrangements, which proceed under stereoelectronic control to yield structurally complex products.

The Heine reaction is a characteristic rearrangement of N-acylaziridines. This thermal or Lewis acid-catalyzed process involves the isomerization of an N-acylaziridine into a corresponding oxazoline (B21484). The mechanism is believed to proceed through the cleavage of a C-C bond within the aziridine ring to form a 1,3-dipolar species, which then cyclizes to the more stable five-membered oxazoline ring. The regioselectivity of the reaction depends on the substitution pattern of the aziridine ring.

Derivatization and Further Functional Group Transformations of Aziridines

The strained three-membered ring of aziridines makes them versatile building blocks for the synthesis of more complex nitrogen-containing heterocycles and functionalized amines. nih.govwikipedia.org

A significant derivatization is the synthesis of substituted morpholines. This can be achieved through a one-pot, metal-free reaction where a 2,3-disubstituted aziridine reacts with a halogenated alcohol. nih.gov The reaction proceeds via an SN2-type ring-opening of the aziridine by the alcohol, followed by an intramolecular cyclization of the resulting haloalkoxy amine intermediate to form the six-membered morpholine (B109124) ring. rsc.orgnih.govresearchgate.netacs.org

Further functionalization can be achieved through modern C-H activation strategies. Palladium-catalyzed C(sp³)–H activation has been used to synthesize aziridines and can also be applied to functionalize the alkyl groups attached to the aziridine ring or the N-substituent. d-nb.inforsc.orgacs.org This allows for the introduction of new functional groups at positions that are typically unreactive, expanding the synthetic utility of the aziridine core. nih.gov Such late-stage functionalization techniques are powerful tools for creating diverse molecular architectures from a common aziridine precursor. nih.govd-nb.info

Table 3: Synthesis of Substituted Morpholines from Aziridines Note: This data illustrates a general derivatization pathway for 2,3-disubstituted aziridines.

Aziridine SubstrateReagentConditionsProductYield (%)Citation
N-Ts-2-phenylaziridine2-Bromoethanol(NH4)2S2O8, CH3CN, 80 °CN-Ts-2-phenylmorpholine85 nih.gov
N-Ts-2-naphthylaziridine2-Bromoethanol(NH4)2S2O8, CH3CN, 80 °CN-Ts-2-naphthylmorpholine82 nih.gov
1-tert-Butyl-2-(allyloxymethyl)aziridineBromineCH2Cl2cis-3,5-di(bromomethyl)-4-tert-butylmorpholine- nih.gov

Mechanistic Investigations and Computational Studies of Aziridine Chemistry

Elucidation of Aziridination Mechanisms

The construction of the aziridine (B145994) ring can proceed through various mechanistic manifolds, often influenced by the choice of catalyst, nitrene precursor, and substrate. Understanding these pathways is key to controlling the stereochemical outcome of the reaction.

In many transition-metal-catalyzed aziridination reactions, a stepwise mechanism is operative. One common pathway involves the migratory insertion of an alkene into a metal-nitrene bond. libretexts.orgwikipedia.orgu-tokyo.ac.jpescholarship.orgopenochem.org This process is characterized by the formation of a metallacyclic intermediate, which then undergoes reductive elimination to furnish the aziridine product.

The stereochemistry of the final aziridine is determined during the migratory insertion step, where the alkene approaches the metal-nitrene complex. For the formation of (2S,3R)-2-tert-butyl-3-phenylaziridine, the cis-relationship between the tert-butyl and phenyl groups is established at this stage. The reaction is typically initiated by the coordination of the alkene to the metal center, followed by the insertion of the double bond into the metal-nitrogen bond. This intramolecular transformation is a concerted process that generally proceeds with retention of stereochemistry. openochem.org

StepDescriptionKey Stereochemical Feature
1. Alkene CoordinationThe alkene (e.g., tert-butyl-phenyl-ethene) coordinates to the metal-nitrene complex.The facial selectivity of coordination can influence the final stereochemistry.
2. Migratory InsertionThe coordinated alkene inserts into the metal-nitrene bond, forming a four-membered metallacycle.The relative orientation of the substituents on the alkene is maintained, leading to a specific diastereomer.
3. Reductive EliminationThe metallacycle collapses, releasing the aziridine product and regenerating the catalyst.The stereochemistry established in the migratory insertion step is preserved in the final product.

The concept of "nitrene transfer" is central to many aziridination reactions. amazonaws.comcore.ac.uk In these processes, a nitrene equivalent, often generated from precursors like organic azides or iminoiodinanes, is transferred to an alkene. core.ac.uknih.gov Transition metal complexes play a crucial role in mediating this transfer by forming highly reactive metal-nitrene or metal-imido intermediates. nih.govnih.gov

The electronic nature of these intermediates can vary significantly, ranging from electrophilic singlet nitrenes to radical-like triplet nitrenes. acs.org The reactivity and selectivity of the aziridination are heavily dependent on the electronic structure of the metal-nitrene species. For instance, cobalt- and iron-porphyrin complexes have been shown to catalyze aziridination reactions via the formation of metal-nitrene radical species. amazonaws.comnih.govresearchgate.net These intermediates exhibit unique reactivity patterns, often leading to high stereoselectivity in the formation of chiral aziridines. core.ac.uk The choice of the nitrene precursor is also critical, with activated sources such as sulfonyl and carbonyl azides being commonly employed to facilitate the formation of the reactive intermediate. core.ac.uknih.gov

Spectroscopic and computational studies have been instrumental in identifying and characterizing the transient intermediates involved in aziridination. nih.govresearchgate.net In several catalytic systems, particularly those employing cobalt(II) complexes, the key reactive species has been identified as a metal-bound nitrene radical. nih.govresearchgate.netresearchgate.net These species are best described as having significant spin density on the nitrogen atom, which imparts a radical-like character to their reactivity. nih.govresearchgate.net

The formation of these nitrene radical intermediates often involves an intramolecular single-electron transfer from the metal center to the nitrene moiety. nih.govresearchgate.net The subsequent reaction with an alkene, such as styrene (B11656), proceeds in a stepwise manner. researchgate.net This involves the radical addition of the nitrene to the double bond to form a carbon-centered radical intermediate. researchgate.net This intermediate then rapidly collapses through ring closure to yield the aziridine product. researchgate.net The involvement of radical intermediates has been further supported by trapping experiments. mdpi.com

Mechanistic Pathways of Aziridine Ring Opening

The synthetic utility of aziridines is largely derived from their ability to undergo regioselective and stereoselective ring-opening reactions. acs.orgnih.govrsc.org The high ring strain of the three-membered ring makes them susceptible to nucleophilic attack, leading to the formation of a variety of functionalized amine derivatives. acs.orgmdpi.comrsc.org

Computational studies, particularly using density functional theory (DFT), have provided valuable insights into the factors governing the regioselectivity and stereoselectivity of aziridine ring-opening reactions. acs.orgnih.gov These studies allow for the detailed examination of transition state geometries and energy barriers associated with different reaction pathways.

For an unsymmetrically substituted aziridine like this compound, nucleophilic attack can occur at either of the two carbon atoms of the ring. The regioselectivity is influenced by a combination of steric and electronic factors. Generally, under neutral or basic conditions, nucleophilic attack occurs at the less sterically hindered carbon atom, following an SN2-type mechanism. However, under acidic conditions, the reaction proceeds via an aziridinium (B1262131) ion intermediate, and the regioselectivity is dictated by the stability of the developing positive charge in the transition state. In the case of this compound, the presence of the phenyl group can stabilize a carbocation at the adjacent carbon, favoring nucleophilic attack at that position.

ConditionFavored Site of AttackRationale
Basic/NeutralC3 (less substituted)Steric hindrance dominates, favoring attack at the less crowded position.
AcidicC2 (phenyl-substituted)Electronic effects dominate; the phenyl group stabilizes the developing positive charge.

The nature of the intermediates in aziridine ring-opening reactions is highly dependent on the reaction conditions and the substrate. In acid-catalyzed reactions, the formation of an aziridinium ion is the initial step. researchgate.net Subsequent nucleophilic attack can proceed through a transition state with significant carbocationic character, particularly at the more substituted or electronically stabilized carbon atom. nih.gov

In certain cases, the participation of neighboring groups can lead to the formation of unique intermediates. For instance, with a phenyl group at the C3 position, the formation of a bridged phenonium ion intermediate has been proposed and computationally supported. nih.gov This intermediate can then be opened by a nucleophile, with the regioselectivity being controlled by the nature of the Lewis acid used. nih.gov

In transition-metal-catalyzed ring-opening reactions, the formation of metallacyclic intermediates is common. mdpi.com For example, palladium-catalyzed reactions can proceed via oxidative addition of the aziridine to the metal center, forming an azapalladacycle. mdpi.com This intermediate can then undergo further reactions, such as transmetalation and reductive elimination, to yield the final ring-opened product. mdpi.com The stereochemical outcome of these reactions is often determined by the geometry of the metallacyclic intermediate and the subsequent elementary steps.

Radical Pathways in Ring Opening

The ring-opening of aziridines can proceed through various mechanisms, including radical pathways. While specific studies on the radical-mediated ring opening of this compound are not prominent, the behavior of other substituted aziridines provides a framework for understanding potential radical-initiated transformations. The presence of the phenyl and tert-butyl groups on the aziridine ring would significantly influence the stability of any radical intermediates formed.

For instance, the cleavage of the C-C bond in the aziridine ring would lead to the formation of a nitrogen-centered radical and a carbon-centered radical. The phenyl group at the C3 position would stabilize an adjacent radical through resonance, making the C2-C3 bond cleavage a plausible pathway. Conversely, the bulky tert-butyl group at the C2 position would sterically influence the approach of radical initiators and the conformation of any resulting radical species.

In photochemical or thermolytic conditions, aziridines can undergo homolytic cleavage of the C-C bond to form azomethine ylides, which are 1,3-dipolar species. While this is a concerted process, related radical pathways can be envisaged. For example, a radical initiator could abstract a hydrogen atom from the N-H bond (if present) or induce cleavage of a C-N or C-C bond. The relative stability of the resulting radical intermediates would dictate the preferred reaction pathway.

Application of Density Functional Theory (DFT) Calculations in Aziridine Synthesis and Reactivity

DFT calculations are frequently employed to:

Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface for various reactions, such as ring-opening, cycloadditions, and rearrangements. This allows for the determination of the most favorable reaction pathway.

Elucidate Reaction Mechanisms: DFT can provide detailed information about the geometry of transition states and the electronic changes that occur during a reaction, offering a deeper understanding of the reaction mechanism.

Explain Stereoselectivity: In reactions involving chiral aziridines like this compound, DFT can be used to predict and explain the observed stereochemical outcomes by comparing the activation energies of diastereomeric transition states.

Analyze Spectroscopic Data: DFT calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of aziridine derivatives.

For this compound, DFT calculations could be particularly useful in understanding the influence of the sterically demanding tert-butyl group and the electronically active phenyl group on its reactivity and the regioselectivity of ring-opening reactions.

A hypothetical DFT study on the nucleophilic ring-opening of this compound would likely investigate the attack of a nucleophile at either C2 or C3. The calculations would provide the activation barriers for both pathways, revealing the preferred site of attack. The steric hindrance from the tert-butyl group would be expected to disfavor nucleophilic attack at C2, while the phenyl group could electronically influence the reactivity at C3.

Table 1: Hypothetical DFT-Calculated Parameters for the Ring Opening of this compound

ParameterNucleophilic Attack at C2Nucleophilic Attack at C3
Activation Energy (kcal/mol)HigherLower
Reaction Enthalpy (kcal/mol)Less ExothermicMore Exothermic
Key Transition State Bond Distances (Å)Nu---C2, C2---NNu---C3, C3---N

Note: This table is illustrative and based on general principles of aziridine reactivity. Actual values would require specific DFT calculations.

Kinetic and Thermodynamic Considerations in Aziridine Transformations

The transformations of aziridines are governed by both kinetic and thermodynamic factors. The high ring strain of the three-membered ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. However, the kinetic barrier to these reactions can be significant, often requiring activation by electrophiles (e.g., protonation or Lewis acids) or nucleophiles.

In the case of this compound, the substituents play a crucial role in both the kinetics and thermodynamics of its reactions.

Steric Effects: The large tert-butyl group at the C2 position creates significant steric hindrance. This will kinetically disfavor reactions that involve an attack at this position. For example, in a nucleophilic ring-opening reaction, the rate of attack at C2 would be significantly slower than at C3, all other factors being equal.

Electronic Effects: The phenyl group at the C3 position can stabilize adjacent positive charge through resonance. In acid-catalyzed ring-opening reactions, protonation of the nitrogen atom is followed by cleavage of a C-N bond to form a carbocationic intermediate. The phenyl group would preferentially stabilize a carbocation at C3, making the cleavage of the C3-N bond both kinetically and thermodynamically more favorable.

The interplay between these steric and electronic effects determines the regioselectivity of the ring-opening. For this compound, it is highly probable that nucleophilic attack will occur preferentially at the C3 position due to the combination of steric hindrance at C2 and electronic stabilization at C3.

Table 2: Factors Influencing Kinetic and Thermodynamic Control in the Ring Opening of this compound

FactorInfluence on C2 AttackInfluence on C3 AttackPredominant Control
Steric Hindrance (tert-butyl) Kinetically disfavoredKinetically favoredKinetic
Electronic Stabilization (phenyl) No direct stabilizationThermodynamically favored (for carbocationic intermediates)Thermodynamic
Ring Strain Release Thermodynamically favorableThermodynamically favorableThermodynamic

This analysis suggests that under most conditions, the transformations of this compound will be highly regioselective, with a strong preference for reactions occurring at the C3 position.

Synthetic Utility of 2,3 Disubstituted Chiral Aziridines As Building Blocks

Construction of Chiral Amines and Amino Alcohol Derivatives

The high degree of strain in the three-membered aziridine (B145994) ring allows for nucleophilic ring-opening reactions, providing a direct pathway to vicinal (1,2-) amino alcohols and chiral amines. These reactions typically proceed with high stereospecificity, allowing the transfer of chirality from the aziridine to the product. The outcome of the ring-opening is heavily influenced by the nature of the nucleophile, the solvent, and the use of Lewis or Brønsted acid catalysts, which activate the aziridine ring.

For non-activated aziridines like (2S,3R)-2-tert-butyl-3-phenylaziridine, acid catalysis is often necessary to facilitate the cleavage of the C-N bonds. Protonation of the aziridine nitrogen enhances the electrophilicity of the ring carbons. The regioselectivity of the nucleophilic attack is determined by a combination of steric and electronic factors. Attack at the less hindered carbon is generally favored, but attack at the benzylic carbon can be promoted due to stabilization of the positive charge in the transition state.

Synthesis of β-Phenethylamines

β-Phenethylamines are a class of compounds with significant biological and pharmaceutical activity. nih.govucla.edunih.govresearchgate.net The synthesis of complex β-phenethylamine derivatives can be achieved through the ring-opening of 2-phenyl-substituted aziridines. One strategy involves the reaction of unsymmetrical 2,3-disubstituted aziridines with a Lewis acid like titanium tetrachloride (TiCl₄), which can proceed through the formation of a phenonium ion intermediate. nih.gov This method allows for the stereospecific transformation of benzyl-substituted aziridines into complex phenethylamines that incorporate new functional handles, enabling further chemical diversification. nih.gov

Another modern approach to synthesizing β-phenethylamines involves the nickel-catalyzed reductive cross-coupling of N-activated aziridines, such as N-pyridinium salts, with organozinc nucleophiles. nih.gov This modular method allows for the formal carboamination of olefins and demonstrates the versatility of aziridines as synthetic linchpins. nih.gov A photoassisted, nickel-catalyzed cross-electrophile coupling between tosyl-protected alkyl aziridines and aryl iodides also provides access to medicinally valuable β-phenethylamine derivatives under mild conditions. ucla.edu Mechanistic studies of this reaction suggest that a nucleophilic ring-opening of the aziridine by iodide generates a β-iodoamine as the key electrophilic intermediate. ucla.edu

Synthesis of β-Amino Acids

β-Amino acids are crucial components of peptidomimetics, natural products, and pharmaceuticals. illinois.edunih.govresearchgate.net The homologation of the carbon backbone by one methylene (B1212753) unit compared to α-amino acids imparts unique conformational properties and improved metabolic stability to peptides. illinois.edu Aziridines serve as valuable precursors for β-amino acids through regioselective ring-opening reactions.

A notable method is the nickel-catalyzed carboxylation of aziridines, which provides direct access to mono-substituted β-amino acids with wide functional group tolerance. illinois.edu This transformation highlights the utility of aziridines as building blocks for complex amino acids. Another important route is the reductive ring-opening of N-activated aziridine-2-carboxylates. nih.govacs.org Using reagents like samarium diiodide, the C-N bond of the aziridine can be selectively cleaved to afford β-amino esters in high yields. The regioselectivity of this cleavage is dependent on the activating group on the aziridine nitrogen. nih.govacs.org

Synthesis of Complex Nitrogen-Containing Heterocycles

Beyond acyclic structures, chiral aziridines are powerful intermediates for constructing more complex nitrogen-containing heterocycles. These reactions often involve an initial ring-opening step followed by an intramolecular cyclization, or a formal cycloaddition reaction where the aziridine acts as a three-atom component.

Formation of 1,3-Oxazolidines

1,3-Oxazolidines are five-membered heterocyclic compounds that can be synthesized through the reaction of an aziridine with a carbonyl compound. This transformation can be viewed as a formal [3+2] cycloaddition. The reaction is typically promoted by a Lewis acid, which activates the carbonyl compound and coordinates to the aziridine nitrogen, facilitating the ring-opening and subsequent cyclization cascade. The stereochemistry of the starting aziridine is often retained in the oxazolidine (B1195125) product, making this a valuable method for asymmetric synthesis.

Synthesis of Chiral Piperazinones

Chiral piperazinones are six-membered heterocyclic motifs present in numerous bioactive natural products and pharmaceutical agents. A multicomponent synthesis of piperazinones can be achieved using aziridine aldehyde dimers and functionalized isocyanides. This method proceeds with high diastereoselectivity and provides efficient access to a wide range of chiral piperazinones bearing diverse side chains. nih.gov

Preparation of Chiral Pyridine-Oxazolines

Pyridine-oxazoline (PyOx) ligands are a prominent class of chiral ligands used in asymmetric catalysis. nih.gov Their synthesis often relies on the cyclization of a chiral β-amino alcohol with a derivative of pyridine-2-carboxylic acid. Chiral β-amino alcohols can be readily accessed via the stereospecific ring-opening of chiral aziridines. For instance, the acid-catalyzed hydrolysis of an aziridine like this compound would yield the corresponding (1R,2S)-1-amino-3,3-dimethyl-1-phenylbutan-2-ol. This chiral amino alcohol can then be condensed with a suitable pyridine (B92270) derivative, such as 2-cyanopyridine, typically in the presence of a Lewis acid catalyst like zinc chloride, to form the chiral oxazoline (B21484) ring and afford the final PyOx ligand.

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound's Synthetic Utility

The inherent ring strain of the aziridine core makes it a reactive intermediate, amenable to a variety of ring-opening and cycloaddition reactions. These reactions, in principle, allow for the diastereoselective and enantioselective construction of more complex nitrogen-containing molecules. However, the influence of the specific substituents, in this case, the tert-butyl and phenyl groups at the C2 and C3 positions, respectively, on the reactivity and selectivity of such transformations requires dedicated investigation.

General principles of aziridine chemistry suggest that this compound could potentially serve as a precursor to various larger heterocyclic systems. For instance, ring-expansion reactions, often mediated by Lewis acids or transition metals, could theoretically provide access to substituted azetidines (4-membered), pyrrolidines (5-membered), piperidines (6-membered), or azepanes (7-membered). The stereochemistry of the starting aziridine would be expected to play a crucial role in directing the stereochemical outcome of these transformations. However, without specific experimental data for this compound, any discussion of reaction conditions, yields, and stereoselectivity remains speculative.

Late-stage functionalization, a strategy of growing importance in medicinal chemistry and drug discovery, involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. Chiral aziridines can, in theory, be used for this purpose, for example, through nucleophilic ring-opening to introduce new substituents. The regioselectivity of such ring-opening reactions is a key consideration. Again, the absence of specific studies on this compound in this context means that its potential utility in late-stage functionalization remains undemonstrated.

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